molecular formula C13H12O6 B14450304 2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate CAS No. 75307-68-5

2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate

Cat. No.: B14450304
CAS No.: 75307-68-5
M. Wt: 264.23 g/mol
InChI Key: BZSBTYVRPZAQEA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate is an organic compound known for its unique structure and reactivity. This compound is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its stability and reactivity. The compound features a benzoate group attached to a dioxane ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction yields Meldrum’s acid, which can then be further reacted with benzoyl chloride to form the desired compound. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate involves its reactivity with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of new bonds and the release of functional groups. This reactivity is facilitated by the electron-withdrawing nature of the benzoate group, which stabilizes the transition state and lowers the activation energy of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate stands out due to its unique structure, which combines the reactivity of Meldrum’s acid with the stability of the benzoate group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

75307-68-5

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl) benzoate

InChI

InChI=1S/C13H12O6/c1-13(2)18-11(15)9(12(16)19-13)17-10(14)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

BZSBTYVRPZAQEA-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)OC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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